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Compound of Interest

Compound Name: DAPD-NHc-pr

Cat. No.: B1681062 Get Quote

A definitive identification of the specific N-heterocyclic carbene (NHC) ligand "DAPD-NHc-pr"
could not be established from publicly available scientific literature. It is plausible that this

designation represents a novel, unpublished ligand or an internal nomenclature. The acronym

"DAPD" may signify a diamine-based backbone structure, a common feature in NHC design,

while "-pr" likely indicates propyl substituents on the nitrogen atoms.

This guide provides an in-depth technical overview of the core electronic and steric effects

characteristic of the broader class of N-heterocyclic carbene ligands, to which DAPD-NHc-pr
would belong. The principles and methodologies described herein are fundamental to the study

and application of NHC ligands in academic and industrial research, particularly in the fields of

catalysis and drug development.

Electronic Effects of NHC Ligands
N-heterocyclic carbenes are renowned for their potent electron-donating properties, which

significantly influence the reactivity and stability of their metal complexes.[1][2][3] Their strong

σ-donating character, arising from the lone pair of electrons on the carbene carbon, surpasses

that of many traditional ligands, including phosphines.[1][4] This robust electron donation to the

metal center can facilitate challenging chemical transformations, such as oxidative additions in

catalytic cycles.[5]

The electronic properties of NHC ligands can be finely tuned by modifying the substituents on

the nitrogen atoms and the backbone of the heterocyclic ring.[5][6] These modifications can
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alter the electron density at the carbene carbon and, consequently, the donor strength of the

ligand.

Table 1: Methods for Assessing Electronic Properties of NHC Ligands
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Parameter Experimental Technique Description

ν(CO) Stretching Frequencies Infrared (IR) Spectroscopy

The CO stretching frequencies

of metal carbonyl complexes

containing NHC ligands are a

reliable indicator of the NHC's

electron-donating ability.

Stronger σ-donating NHCs

increase the electron density

on the metal, leading to

greater π-backbonding to the

CO ligands and a decrease in

their stretching frequencies.

NMR Spectroscopy ¹³C NMR, ¹⁵N NMR, etc.

The chemical shifts of the

carbene carbon and other

nuclei in the NHC ligand and

its metal complexes can

provide insights into the

electronic environment and the

nature of the metal-ligand

bond.

Electrochemical Methods Cyclic Voltammetry

The redox potentials of metal-

NHC complexes can be used

to quantify the electron-

donating or -withdrawing

nature of the NHC ligand.

Computational Chemistry
Density Functional Theory

(DFT)

DFT calculations can be

employed to determine

properties such as the Tolman

Electronic Parameter (TEP)

equivalent, bond dissociation

energies, and charge transfer

characteristics, offering a

theoretical assessment of the

ligand's electronic effects.[1]
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Steric Effects of NHC Ligands
The steric profile of an NHC ligand is a critical determinant of the coordination environment

around the metal center, influencing catalytic activity, selectivity, and the stability of the resulting

complex.[4][5] The bulk of the substituents on the nitrogen atoms of the NHC ring is the primary

contributor to its steric hindrance.

A widely used metric to quantify the steric bulk of NHC ligands is the percent buried volume

(%Vbur). This value represents the percentage of the volume of a sphere around the metal

center that is occupied by the ligand. By systematically varying the N-substituents, the steric

environment can be precisely controlled to optimize catalyst performance.

Table 2: Comparison of Steric Bulk for Common NHC Ligands

NHC Ligand N-Substituents Typical %Vbur Range*

IMe Methyl 28 - 32%

IPr 2,6-Diisopropylphenyl 35 - 40%

IMes 2,4,6-Trimethylphenyl (Mesityl) 33 - 38%

IAd Adamantyl 38 - 43%

ItBu tert-Butyl 32 - 36%

Note: The exact %Vbur value

can vary depending on the

metal center and the specific

complex geometry.

Experimental Protocols
The synthesis and characterization of NHC ligands and their metal complexes involve a series

of well-established procedures.

General Synthesis of Imidazolium Salt (NHC Precursor)
A common route to NHC ligands is through the synthesis of an imidazolium salt precursor,

which is subsequently deprotonated to generate the free carbene.[7][8]
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Caption: General synthetic scheme for an imidazolium salt.

Synthesis of Metal-NHC Complex
Metal-NHC complexes can be synthesized through several methods, including the reaction of a

free carbene with a metal precursor or via transmetalation from a silver-NHC intermediate.[8][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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